5-(3,4,5-Trimethoxyphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound featuring a pyrazole ring substituted with a trimethoxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(3,4,5-Trimethoxyphenyl)-1H-pyrazole-4-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its anti-inflammatory and anti-cancer properties, showing promise in preclinical trials.
Mechanism of Action
The mechanism of action of 5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxycinnamic acid
- 3,4,5-Trimethoxyphenylacrylic acid
Comparison: 5-(3,4,5-Trimethoxyphenyl)-1H-pyrazole-4-carboxylic acid is unique due to its pyrazole ring, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. While compounds like 3,4,5-trimethoxyphenylacetic acid and 3,4,5-trimethoxycinnamic acid are primarily studied for their anti-inflammatory and antioxidant activities, the pyrazole derivative shows a broader range of bioactivities, including significant anti-cancer potential .
Properties
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-4-7(5-10(19-2)12(9)20-3)11-8(13(16)17)6-14-15-11/h4-6H,1-3H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTFGUJVFNBPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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